molecular formula C18H25N3O2 B2442106 N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-83-7

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2442106
CAS No.: 1013765-83-7
M. Wt: 315.417
InChI Key: KXBLZEUXUJVNMX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative supplied for agricultural chemistry and plant protection research. Pyrazole carboxamides are a recognized class of bioactive compounds known for their fungicidal and nematicidal properties. Research on structurally related compounds indicates this chemical class functions by targeting mitochondrial function in fungal pathogens, potentially inhibiting complex II (succinate dehydrogenase) in the electron transport chain, leading to disrupted cellular energy production and pathogen death . Studies on similar N-phenylpyrazole carboxamide analogs have demonstrated significant activity against agronomically important pathogens such as Rhizoctonia solani , the causative agent of rice sheath blight . Furthermore, related trifluoromethylpyrazole carboxamide derivatives have shown promising nematocidal efficacy against root-knot nematodes like Meloidogyne incognita . The structural configuration of this specific compound, featuring a 3-propoxy substituent and an N-(2,5-dimethylphenyl) group, is designed for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity. This reagent is intended solely for investigative purposes in laboratory settings to develop novel crop protection agents. It is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human, animal, or environmental use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-9-21-12-15(18(20-21)23-10-6-2)17(22)19-16-11-13(3)7-8-14(16)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLZEUXUJVNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the propoxy group: The pyrazole intermediate is then reacted with a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium carbonate to introduce the propoxy group.

    Formation of the carboxamide group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-ethoxy-1-propyl-1H-pyrazole-4-carboxamide
  • N-(2,5-dimethylphenyl)-3-butoxy-1-propyl-1H-pyrazole-4-carboxamide
  • N-(2,5-dimethylphenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.

Biological Activity

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2C_{18}H_{24}N_2O_2. Its structure includes a pyrazole ring with substituents that influence its biological activity.

PropertyValue
Molecular Weight300.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The mechanism typically involves:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory responses and cancer proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Study ReferenceCompound TestedIC50 (µM)Effect
Pyrazole Derivative A1061% TNF-α inhibition
Pyrazole Derivative B1576% IL-6 inhibition

Anticancer Activity

This compound has also been evaluated for its anticancer properties against various cancer cell lines. Studies have demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition.

Cell LineCompound TestedIC50 (µM)
MCF7N-(2,5-dimethylphenyl)-3-propoxy...12.50
A549N-(2,5-dimethylphenyl)-3-propoxy...26.00
HepG2N-(2,5-dimethylphenyl)-3-propoxy...17.82

These results suggest that the compound can induce apoptosis in cancer cells and may serve as a lead for developing new anticancer agents.

Case Studies

Several studies have explored the therapeutic potential of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study published in PubMed Central highlighted that pyrazole compounds significantly reduced inflammation markers in animal models, supporting their potential as anti-inflammatory agents .
  • Anticancer Screening : Research conducted by Bouabdallah et al. demonstrated that specific pyrazole derivatives exhibited cytotoxic effects against HepG2 and MCF7 cell lines with promising IC50 values, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and carboxamide formation. Key steps include:

  • Cyclization : Pyrazole ring formation via condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions .
  • Substitution : Introduction of the 3-propoxy group using alkylation agents (e.g., propyl bromide) in polar aprotic solvents like DMF, with K₂CO₃ as a base .
  • Carboxamide coupling : Reaction of the pyrazole carboxylic acid with 2,5-dimethylaniline using coupling agents like EDCI/HOBt . Critical parameters : Temperature (60–80°C for cyclization), pH (neutral for carboxamide stability), and solvent purity. Yields range from 60–85% depending on stepwise optimization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), propoxy group (δ 1.0–1.5 ppm for CH₃), and carboxamide (δ 8.0–8.5 ppm for NH) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 345.2) and fragmentation patterns .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Q. How does the compound’s structure influence its physicochemical properties?

  • Lipophilicity : The 2,5-dimethylphenyl and propyl groups enhance logP (~3.5), favoring membrane permeability .
  • Solubility : Limited aqueous solubility (≤0.1 mg/mL) due to aromaticity; DMSO or ethanol is preferred for in vitro studies .
  • Stability : Stable at pH 6–8 but prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., DHFR, PDB:1KMS). Key interactions include hydrogen bonding with Asp27 and hydrophobic contacts with Leu22 .
  • MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to rank affinity .
  • ADMET prediction : Tools like SwissADME predict moderate CYP3A4 inhibition and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., anandamide for cannabinoid receptor assays) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate to confirm potency ranges (e.g., 10–50 μM for enzyme inhibition) .
  • Meta-analysis : Compare structural analogs (e.g., N-(3-chlorobenzyl) derivatives) to identify substituent effects on activity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates and monitor time-dependent activity loss .
  • Receptor binding : Radiolabeled displacement assays (e.g., [³H]CP55940 for cannabinoid receptors) to determine Kᵢ values .
  • Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK) .

Q. How can structural modifications enhance the compound’s selectivity for therapeutic targets?

  • SAR studies :
ModificationEffect
Replace propoxy with ethoxyReduced logP, improved solubility
Substitute 2,5-dimethylphenyl with 4-fluorophenylIncreased affinity for serotonin receptors
  • Fragment-based design : Introduce polar groups (e.g., -OH, -NH₂) to balance lipophilicity and target engagement .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic clearance .
  • Off-target effects : Uncharacterized interactions with non-canonical targets (e.g., ion channels) .
  • Crystallography : No resolved X-ray structure of the compound bound to its target .

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